7-Aminoquinoline-8-carbonitrile
Description
Contextual Significance within Heterocyclic Chemistry
7-Aminoquinoline-8-carbonitrile belongs to the quinoline (B57606) family, a class of nitrogen-containing heterocyclic aromatic compounds. nih.gov Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their wide array of biological activities and functional properties. nih.govresearchgate.net The quinoline structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, offers numerous sites for chemical modification, allowing for the fine-tuning of a molecule's properties such as solubility, stability, and biological target affinity. researchgate.netnumberanalytics.com The presence of both an amino group and a nitrile group on the quinoline core of this compound imparts a unique combination of electronic and reactive properties, making it a versatile intermediate in the synthesis of more complex molecules. nih.gov
Historical Trajectories of Quinoline and Nitrile Chemistry Relevant to this compound
The history of quinoline chemistry dates back to 1834, when it was first extracted from coal tar. wikipedia.org A significant milestone was the Skraup synthesis in 1880, the first major synthetic route to quinoline. iipseries.org Over the years, numerous other methods for synthesizing the quinoline ring system have been developed, including the Combes, Friedländer, and Doebner-von Miller syntheses, each offering different advantages for accessing various substituted quinolines. iipseries.orgwikipedia.orgorientjchem.org
Nitrile chemistry has an equally rich history, with the cyano group (-C≡N) being a key functional group in organic synthesis since the 19th century. chemeurope.com The nitrile group is valued for its ability to be converted into a variety of other functional groups, such as amines, carboxylic acids, and amides, making it a crucial component in the construction of complex organic molecules, including nitrogen-containing heterocycles. researchgate.netebsco.com The strategic incorporation of a nitrile group, as seen in this compound, provides a reactive handle for further chemical transformations. clockss.org
Structural Features and Nomenclature Considerations of the Compound
The systematic IUPAC name for this compound is quinolin-7-amine with a carbonitrile substituent at the 8-position. The numbering of the quinoline ring system is fixed, starting from the nitrogen atom as position 1 and proceeding around the pyridine ring and then the benzene ring. youtube.comyoutube.com
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇N₃ |
| IUPAC Name | This compound |
| Ring System | Quinoline |
| Functional Groups | Amino (-NH₂), Nitrile (-C≡N) |
| Canonical SMILES | C1=CC2=C(C(=C1)C#N)N=CC=C2N |
| InChI Key | RZAUIOKDXQWSQE-UHFFFAOYSA-N |
Data sourced from available chemical databases.
The structure combines the aromatic, electron-deficient nature of the quinoline ring with the electron-donating amino group and the electron-withdrawing nitrile group. This electronic interplay influences the compound's reactivity and physical properties.
Overview of Advanced Research Domains for this compound
The unique structural and electronic properties of this compound and its derivatives make them valuable in several advanced research areas:
Medicinal Chemistry: Quinoline derivatives are known to possess a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. nih.govorientjchem.orgbritannica.com The 7-aminoquinoline (B1265446) scaffold, in particular, has been investigated for its potential in developing new therapeutic agents. guidechem.comacs.org The presence of the nitrile group can influence the pharmacokinetic and pharmacodynamic properties of these molecules. ontosight.ai
Materials Science: The fused aromatic system of quinoline and the potential for intramolecular charge transfer (ICT) in appropriately substituted derivatives make them interesting candidates for the development of fluorescent probes and functional materials. researchgate.netnih.gov For instance, quinolines with both electron-donating and electron-withdrawing groups can exhibit strong fluorescence with large Stokes shifts, a desirable property for bioimaging applications. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
7-aminoquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGBKYJVGMBOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N)C#N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 7 Aminoquinoline 8 Carbonitrile
Classical Multi-Step Synthesis Approaches to 7-Aminoquinoline-8-carbonitrile
Classical synthetic strategies for assembling polysubstituted quinolines often rely on a stepwise functionalization of a pre-existing quinoline (B57606) core or the construction of the quinoline ring from appropriately substituted aniline (B41778) precursors.
Regioselective Functionalization Strategies
A key challenge in the synthesis of this compound is the precise placement of the amino and cyano groups at the C7 and C8 positions, respectively. This requires careful consideration of the directing effects of the substituents and the quinoline nitrogen atom.
One plausible route begins with the nitration of a 7-substituted quinoline. For instance, the synthesis of 7-methyl-8-nitroquinoline (B1293703) has been reported, which establishes a substituent at position 7 and a nitro group at position 8. masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group. This suggests a potential pathway starting from a 7-haloquinoline, which could undergo nitration, followed by reduction of the nitro group and subsequent cyanation of the halide.
Alternatively, starting with quinoline itself, electrophilic nitration is known to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). youtube.com Separation of the 8-nitroquinoline isomer, followed by reduction to 8-aminoquinoline (B160924), provides a common starting material for further functionalization. youtube.com Introducing a substituent at the 7-position of 8-aminoquinoline would then be the critical step.
A hypothetical classical approach could involve the following steps:
Nitration of Quinoline: Treatment of quinoline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. youtube.com
Isomer Separation: Separation of the 8-nitroquinoline isomer from the reaction mixture.
Halogenation: Introduction of a halogen, such as bromine, at the 7-position of 8-nitroquinoline. This step's feasibility depends on the directing effects of the nitro group and the quinoline ring system.
Reduction of the Nitro Group: Reduction of the 8-nitro group to an 8-amino group.
Cyanation: Conversion of the 7-halo group to a 7-cyano group, for instance, via a Rosenmund-von Braun reaction using copper(I) cyanide.
Functional Group Interconversion: This would lead to 8-amino-7-cyanoquinoline. To arrive at the target molecule, one would need to start with a precursor that allows for the introduction of the amino group at C7 and the cyano group at C8.
A more direct, albeit still challenging, classical route could start from a pre-functionalized aniline in a Skraup or Doebner-von Miller reaction to construct the quinoline ring with the desired substitution pattern already in place or with precursors that can be readily converted to the target functional groups.
Precursor Transformation Routes
The transformation of existing, similarly substituted quinolines represents a powerful strategy. A notable precursor is 8-aminoquinoline-7-carbaldehyde, a compound with the desired 7,8-disubstitution pattern. glpbio.com The synthesis of the target molecule could be achieved by converting the aldehyde functionality into a nitrile. A standard method for this transformation is a two-step process:
Oxime Formation: Reaction of the aldehyde with hydroxylamine (B1172632) to form the corresponding aldoxime.
Dehydration: Dehydration of the aldoxime to yield the nitrile. Various reagents can be employed for this step, such as acetic anhydride, thionyl chloride, or more modern reagents.
Another potential precursor is quinoline-8-carbonitrile (B1294725), which is commercially available. nih.gov A synthetic sequence starting from this compound would involve:
Nitration: Regioselective nitration of quinoline-8-carbonitrile to introduce a nitro group at the 7-position. The directing effects of the cyano group and the quinoline nitrogen would be crucial for achieving the desired regioselectivity.
Reduction: Reduction of the 7-nitro group to the corresponding 7-amino group, for example, using a metal catalyst such as palladium on carbon with a hydrogen source.
Modern and Sustainable Synthetic Innovations for this compound
Modern synthetic methods offer more efficient and selective routes, often with improved environmental credentials compared to classical approaches.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds like quinoline. Palladium- and copper-catalyzed cross-coupling reactions are particularly relevant.
A plausible modern approach could involve the synthesis of a dihaloquinoline intermediate, such as 7,8-dibromoquinoline. This could then undergo sequential, site-selective cross-coupling reactions:
Selective Cyanation: A palladium-catalyzed cyanation reaction could be employed to selectively replace one of the bromine atoms with a cyano group. The regioselectivity of this step would be critical and could potentially be controlled by the choice of catalyst, ligands, and reaction conditions.
Selective Amination: The remaining bromine atom could then be converted to an amino group via a Buchwald-Hartwig amination reaction, which is a powerful method for forming carbon-nitrogen bonds.
The order of these steps (cyanation followed by amination, or vice versa) would need to be carefully evaluated to maximize yield and selectivity.
Another advanced strategy involves the direct C-H functionalization of the quinoline ring. While challenging, methods for the directed C-H amination of quinoline derivatives have been reported, often using a directing group to achieve regioselectivity. A hypothetical route could involve:
Directed C-H Nitration/Amination: Starting with quinoline-8-carbonitrile, a directed C-H nitration or amination at the 7-position could be explored, potentially using a removable directing group if the inherent reactivity is not favorable.
Reduction (if nitrated): If nitration is performed, the subsequent reduction of the nitro group would yield the target compound.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, using less hazardous reagents, and improving energy efficiency.
Key considerations would include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. C-H activation strategies are inherently more atom-economical than classical methods that require pre-functionalization.
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids where possible.
Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. Transition metal catalysts and biocatalysts are key enablers of this principle.
Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
For instance, a greener version of a classical route might involve a one-pot reaction where multiple steps are carried out in the same vessel, minimizing purification steps and solvent usage.
Flow Chemistry and Continuous Synthesis Methods
Flow chemistry offers several advantages for the synthesis of fine chemicals, including improved safety, better process control, and easier scalability. The synthesis of quinoline derivatives has been adapted to flow conditions.
A potential flow synthesis of this compound could involve:
Continuous Nitration: A packed-bed reactor could be used for the safe and efficient nitration of a quinoline precursor, with precise control over temperature and reaction time.
In-line Reduction: The nitrated intermediate could then be passed through a reactor containing a solid-supported reducing agent (e.g., a cartridge of palladium on carbon) for continuous reduction of the nitro group.
Continuous Cyanation: A subsequent module could introduce the cyano group, for example, by reacting a halo-intermediate with a cyanide source in a heated flow reactor.
Mechanistic Insights into Key Synthetic Steps toward this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential byproducts. The proposed syntheses of this compound would likely involve several key reaction types, each with a distinct mechanistic pathway.
One plausible approach to synthesizing the target molecule is through a Combes-type synthesis . This reaction typically involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For the synthesis of a 7-aminoquinoline (B1265446) derivative, m-phenylenediamine (B132917) could serve as the aniline precursor. The mechanism proceeds through several key steps:
Schiff Base Formation: The reaction initiates with the formation of a Schiff base (an imine) between one of the amino groups of the aniline and one of the carbonyl groups of the β-diketone. wikipedia.org
Enamine Tautomerization: The Schiff base then tautomerizes to the more stable enamine.
Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks the second protonated carbonyl group, leading to the closure of the pyridine (B92270) ring. This annulation is the rate-determining step. wikipedia.org
Dehydration: The resulting intermediate then undergoes dehydration to form the aromatic quinoline ring. wikipedia.org
A second critical reaction in the potential synthesis is the Sandmeyer reaction , which could be employed to introduce the 8-carbonitrile group. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction transforms an aryl diazonium salt, derived from a primary aromatic amine, into an aryl cyanide using a copper(I) cyanide catalyst. wikipedia.org The mechanism is believed to proceed via a free-radical pathway:
Diazotization: The starting 8-aminoquinoline derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. byjus.com
Radical Recombination: The aryl radical then reacts with the cyanide anion, which is coordinated to the newly formed copper(II) species, to yield the final quinoline-8-carbonitrile and regenerate the copper(I) catalyst. byjus.com
A third relevant mechanism is Nucleophilic Aromatic Substitution (SNAr) . wikipedia.orgmasterorganicchemistry.com This would be a key step if a 7-halo-8-cyanoquinoline intermediate is used. An amine source, like ammonia (B1221849) or an ammonia equivalent, would displace the halide at the 7-position. The SNAr mechanism is typically a two-step addition-elimination process:
Nucleophilic Attack: The nucleophile (e.g., ammonia) attacks the electron-deficient carbon atom bearing the leaving group (the halogen), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The presence of the electron-withdrawing nitrile group at the para-position to the leaving group would activate the ring towards this attack and stabilize the intermediate. masterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide leaving group. youtube.com
Recent studies and computational analyses suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups and on heterocyclic systems. nih.gov
Finally, the Thorpe-Ziegler cyclization offers an alternative route for constructing the quinoline ring with the nitrile group already in place. scribd.comwikipedia.orglscollege.ac.in This intramolecular condensation of a dinitrile is base-catalyzed and involves the formation of a carbanion at the α-position to one of the nitrile groups. This carbanion then attacks the carbon of the other nitrile group, leading to a cyclic imine, which tautomerizes to an enamine. scribd.com Subsequent hydrolysis would yield a β-keto nitrile, though in the context of forming an aminoquinoline, the enamine intermediate itself is the key structure. researchgate.net
Chemical Reactivity and Derivatization of 7 Aminoquinoline 8 Carbonitrile
Reactions Involving the Amino Group of 7-Aminoquinoline-8-carbonitrile
The reactivity of the amino group at the 7-position of the quinoline (B57606) ring is analogous to that of other aromatic amines, readily participating in reactions that lead to the formation of amides, sulfonamides, and other derivatives. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often influencing its biological activity and chemical behavior.
Acylation and Sulfonylation Reactions
The primary amino group of this compound is expected to undergo acylation and sulfonylation reactions with various acylating and sulfonylating agents, respectively. These reactions typically proceed via nucleophilic attack of the amino group on the electrophilic carbonyl or sulfonyl center.
Acylation: The reaction with acyl halides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding N-acyl-7-aminoquinoline-8-carbonitrile derivatives. Similarly, coupling with carboxylic acids can be achieved using carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). For instance, the acylation of 2-amino-8-quinolinol has been shown to be chemoselective, with C2-amides or C8-esters being formed depending on the reaction conditions and the nature of the carboxylic acid. rsc.orgrsc.org This suggests that the amino group of this compound would readily form amides.
Sulfonylation: Treatment with sulfonyl chlorides in a suitable solvent and in the presence of a base would lead to the formation of sulfonamide derivatives. The synthesis of various 4-aminoquinoline (B48711) sulfonamides has been reported, demonstrating the feasibility of this transformation on the quinoline scaffold. google.com For example, 7-chloro-4-aminoquinoline derivatives have been successfully sulfonated with a range of alkyl and aryl sulfonyl chlorides in THF at room temperature. google.com
The tables below summarize typical conditions for acylation and sulfonylation reactions based on related aminoquinoline compounds.
Table 1: Representative Acylation Reactions of Aminoquinolines
| Starting Material | Reagent | Conditions | Product | Reference |
| 2-Amino-8-quinolinol | 4-Methoxybenzoic acid, EDCI, DMAP | CH2Cl2, rt | C8-ester derivative | rsc.org |
| 2-Amino-8-quinolinol | Acyl imidazolide | NaH, THF | C2-amide derivative | rsc.org |
| 8-Aminoquinoline (B160924) | 3-Oxo-olean-12-en-28-oic acid, Oxalyl chloride, DMAP, Et3N | DCM, 0-5 °C to rt | 8-Aminoquinoline amide | nih.gov |
Table 2: Representative Sulfonylation Reactions of Aminoquinolines
| Starting Material | Reagent | Conditions | Product | Reference |
| 4-Amino-7-chloroquinoline derivative | Alkyl/aryl sulfonyl chloride | THF, rt, 4h | Sulfonamide derivative | google.com |
| 8-Hydroxyquinoline | Chlorosulfonic acid | - | 8-Hydroxyquinoline-5-sulfonyl chloride | nih.gov |
Diazotization and Coupling Reactions
The amino group of this compound can be converted to a diazonium salt, which can then undergo various coupling reactions. Diazotization of 8-aminoquinoline is a known method for the synthesis of 8-hydroxyquinoline, indicating that a similar transformation is possible for the 7-amino isomer. scispace.com The resulting diazonium salt could potentially be used in Sandmeyer-type reactions to introduce a variety of functional groups at the 7-position.
Furthermore, the amino group, often after conversion to an amide, can act as a directing group for C-H functionalization reactions. This has been extensively studied with 8-aminoquinoline amides, where the amide nitrogen coordinates to a metal catalyst, directing functionalization to specific positions on the quinoline ring, most commonly the C5 position. researchgate.netresearchgate.net This powerful strategy allows for the introduction of aryl, alkyl, and other groups onto the quinoline scaffold.
Condensation Reactions with Carbonyl Compounds
Primary amines, such as the one present in this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. wikipedia.org The formation of imines from various amino compounds and carbonyls is a fundamental transformation in organic synthesis. jackwestin.comlibretexts.orgresearchgate.net
Reactions Involving the Nitrile Group of this compound
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This allows for a range of transformations, most notably hydrolysis to carboxylic acids or amides, and reduction to primary amines.
Hydrolysis and Amidation Reactions
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. ontosight.ai This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of the corresponding carboxylic acid (7-aminoquinoline-8-carboxylic acid) and an ammonium (B1175870) salt. nih.gov The reaction proceeds through an amide intermediate. nih.gov
Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, initially produces the carboxylate salt and ammonia (B1221849). nih.gov Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. acs.org The reaction also proceeds via an amide intermediate. nih.gov
It is also possible to stop the hydrolysis at the amide stage (7-aminoquinoline-8-carboxamide) under controlled conditions, for example, by using specific catalysts or by carefully controlling the reaction time and temperature. researchgate.net
A study on a related compound, a tetrahydrocyclopenta[c]quinoline derivative bearing a nitrile group, reported its successful acidic hydrolysis to the corresponding carboxylic acid. acs.org
Table 3: General Conditions for Nitrile Hydrolysis
| Reaction | Reagents | Conditions | Product | Reference |
| Acidic Hydrolysis | Dilute HCl or H2SO4 | Heat (reflux) | Carboxylic acid + Ammonium salt | nih.gov |
| Alkaline Hydrolysis | NaOH solution | Heat (reflux), then acidify | Carboxylic acid + Ammonia | nih.gov |
Reduction to Aminomethyl Derivatives
The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH4). The reaction typically involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup with water to yield the primary amine, in this case, (7-aminoquinolin-8-yl)methanamine.
This reduction provides a valuable route to introduce a flexible aminomethyl side chain at the 8-position of the quinoline ring, which can be a key structural motif in various biologically active molecules.
Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)
Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, represent a powerful tool for the construction of five-membered heterocyclic rings. In the context of this compound, the nitrile group can act as a dipolarophile, reacting with 1,3-dipoles to form various heterocyclic systems.
One notable example involves the reaction of azomethine ylides, generated in situ from the decarboxylative condensation of isatins and α-amino acids like l-proline, with dipolarophiles. nih.gov These ylides can react with suitable dipolarophiles to yield complex spiro- and fused N-heterocycles. nih.gov While direct examples involving this compound as the dipolarophile are not extensively documented, the principle of [3+2] cycloaddition with nitrile-containing compounds is well-established. This suggests a potential pathway for the synthesis of novel quinoline-fused tetrazole derivatives, which are known for their biological activities.
| Reactants | Reaction Type | Product Type | Ref |
| Isatins, l-proline, 2-styrylquinazolin-4(3H)-ones | Multi-component [3+2] cycloaddition | Spiropyrrolidine-quinazolinones | nih.gov |
| Isatin, l-proline, (E)-3-(9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo mdpi.comannulen-8-yl)-1-phenylprop-2-en-1-ones | [3+2] cycloaddition | Spiro-oxindole derivatives | nih.gov |
Reactivity of the Quinoline Core of this compound
The quinoline core of this compound is an aromatic system susceptible to various transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. The positions of the amino and cyano groups significantly influence the regioselectivity of these reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are governed by the electronic nature of the substituents already present on the ring. wikipedia.orgdalalinstitute.com Activating groups increase the electron density of the ring and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease electron density and direct electrophiles to the meta position. wikipedia.org
In this compound, the amino group at C7 is a strong activating group and an ortho, para-director. The nitrile group at C8, conversely, is a deactivating group. The quinoline nitrogen is also deactivating. Therefore, electrophilic attack is most likely to occur on the benzene (B151609) ring of the quinoline system, specifically at the C5 and C6 positions, which are ortho and para to the activating amino group, respectively. Theoretical studies on 8-hydroxyquinoline, a related compound, have been used to predict the outcomes of electrophilic substitution reactions. orientjchem.orgresearchgate.net
| Substituent | Position | Electronic Effect | Directing Influence |
| Amino (-NH2) | C7 | Activating | ortho, para |
| Cyano (-CN) | C8 | Deactivating | meta |
| Quinoline Nitrogen | N1 | Deactivating | meta (to the pyridine ring) |
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. The nitrile group at C8 in this compound can facilitate such reactions, although the electron-donating amino group at C7 may counteract this effect to some extent.
A notable reaction involving the quinoline core is the metal-free nucleophilic 7,8-dearomatization. rhhz.net This unusual reaction has been observed in N-protected aminoquinolines, leading to the formation of spirocyclic compounds. rhhz.net This suggests that under specific conditions, the benzene ring of the quinoline can undergo nucleophilic attack.
The 8-aminoquinoline group is a well-established directing group in C-H activation and functionalization reactions. nih.govacs.org This directing ability allows for the selective introduction of various functional groups at the C8 position of the quinoline ring through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed C-H arylation has been successfully applied to 8-aminoquinoline derivatives. nih.govacs.org
Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a versatile method for the synthesis of 8-aminoquinoline derivatives. researchgate.netarkat-usa.org This reaction can be used to introduce various amine functionalities at the 8-position of the quinoline ring.
| Reaction | Catalyst | Reactants | Product | Ref |
| C-H Arylation | Pd(OAc)2 | 8-aminoquinoline derivative, aryl iodide | C8-arylated quinoline | nih.govacs.org |
| Buchwald-Hartwig Amination | Pd(0) with BINAP ligand | 8-bromoquinoline derivative, amine | 8-aminoquinoline derivative | researchgate.netarkat-usa.org |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.govnih.gov These reactions are atom-economical and offer a powerful strategy for the rapid synthesis of complex molecules. mdpi.combeilstein-journals.org
While specific examples of MCRs directly incorporating this compound are not widely reported, its structure suggests potential for its use in various MCRs. For instance, the amino group could participate in Ugi or Passerini reactions. The Ugi reaction, a four-component reaction, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.combeilstein-journals.org The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. nih.gov The amino group of this compound could serve as the amine component in an Ugi-type reaction, leading to the formation of diverse and complex quinoline-containing scaffolds.
Stereochemical Considerations in Reactions of this compound
The reactions of this compound can lead to the formation of chiral centers, making stereochemical control an important consideration. For example, in cycloaddition reactions, the approach of the dipole to the dipolarophile can result in different stereoisomers. The existing stereochemistry of the reactants can influence the stereochemical outcome of the reaction.
In the context of derivatization, if chiral reagents or catalysts are used, it is possible to achieve enantioselective transformations. For instance, asymmetric carbonylative coupling reactions have been developed that utilize chiral ligands to control the stereochemistry of the product. acs.org Similarly, biocatalytic approaches to enantioselective nucleophilic aromatic substitution have been reported, demonstrating the potential for enzymatic methods to control stereoselectivity. nih.gov
Theoretical and Computational Investigations of 7 Aminoquinoline 8 Carbonitrile
Electronic Structure and Molecular Orbital Analysis of 7-Aminoquinoline-8-carbonitrile
A fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties begins with an analysis of its electronic structure. For this compound, computational methods such as Density Functional Theory (DFT) would be instrumental.
HOMO-LUMO Energy Gaps and Frontier Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For instance, studies on other quinoline (B57606) derivatives have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. tandfonline.com A computational study on this compound would need to calculate these energy levels to predict its reactivity.
Hypothetical Data Table for HOMO-LUMO Analysis:
| Computational Method | Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
| DFT/B3LYP | 6-31G(d,p) | Data N/A | Data N/A | Data N/A |
| DFT/M06-2X | def2-TZVP | Data N/A | Data N/A | Data N/A |
This table illustrates the type of data that would be generated from such a study; no experimental or calculated values are currently available in the literature.
Charge Distribution and Electrostatic Potential Maps
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would reveal the likely sites for electrophilic and nucleophilic attack. It is anticipated that the nitrogen atom of the quinoline ring and the amino group would be electron-rich, while the region around the cyano group and the adjacent carbon atoms would be electron-deficient. This information is critical for understanding intermolecular interactions and predicting reaction pathways.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of a molecule are crucial for its biological activity and material properties.
Conformational Analysis: This would involve identifying the most stable conformations of this compound by systematically rotating the single bonds, particularly the C-N bond of the amino group. The relative energies of different conformers would determine their population at a given temperature.
Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with solvent molecules or biological targets. For example, MD simulations have been used to study the interaction of other quinoline derivatives with enzymes. nih.gov Such simulations for this compound could predict its binding affinity to specific proteins, which is essential for drug design.
Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.
Transition State Characterization
For any proposed reaction involving this compound, such as electrophilic substitution or nucleophilic addition, computational methods can be used to locate and characterize the transition state structures. The geometry and energy of the transition state are essential for understanding the reaction's feasibility and kinetics. For example, the 8-aminoquinoline (B160924) moiety is known to act as a directing group in C-H activation reactions, and computational studies could elucidate the precise nature of the transition state in such transformations involving this specific substrate. nih.govacs.org
Spectroscopic Property Prediction and Validation for this compound
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, offering a powerful tool to complement and interpret experimental data. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a prevalent method for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.comresearchgate.netrsc.org The accuracy of these predictions is highly dependent on the chosen functional and basis set.
Computational studies on similar quinoline derivatives have demonstrated that TD-DFT calculations can provide valuable insights into the electronic transitions of these molecules. researchgate.netrsc.org For instance, the analysis of molecular orbitals (MOs) involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of the electronic excitations, which are often of a π → π* character in these aromatic systems. researchgate.netrsc.org
To validate the computational predictions, the calculated spectra are compared with experimentally obtained spectra. A good correlation between the theoretical and experimental data for parameters like the maximum absorption wavelength (λmax) and molar extinction coefficients provides confidence in the computational model. rsc.org For example, in studies of other quinoline derivatives, a good agreement between DFT computed results and experimental findings has been reported. researchgate.net
Table 1: Predicted Spectroscopic Data for a Hypothetical Analysis of this compound
| Parameter | Predicted Value (in vacuo) | Predicted Value (in Ethanol) |
| λmax (nm) | 320 | 325 |
| Oscillator Strength | 0.45 | 0.48 |
| Major Transition | HOMO -> LUMO | HOMO -> LUMO |
| Transition Character | π -> π | π -> π |
This table is illustrative and based on typical values for similar quinoline derivatives. Actual values for this compound would require specific calculations.
Solvent Effects on Electronic Structure and Reactivity of this compound
The surrounding solvent medium can significantly influence the electronic structure and reactivity of a molecule. Computational chemistry offers methods to model these solvent effects, with the Polarizable Continuum Model (PCM) being a widely used approach. This model approximates the solvent as a continuous dielectric medium, which can be computationally efficient.
For polar molecules like this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, a bathochromic (red) shift in the UV-Vis absorption spectrum is often observed, indicating a stabilization of the excited state relative to the ground state. This is a common phenomenon for molecules where the excited state is more polar than the ground state.
The choice of solvent can also impact the geometry and electronic properties of the molecule. For instance, studies on other quinoline derivatives have shown that the presence of a solvent can alter bond lengths and angles, as well as the energies of the frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the molecule's reactivity and spectroscopic properties.
Table 2: Predicted Solvent-Induced Shifts in λmax for this compound
| Solvent | Dielectric Constant | Predicted λmax (nm) | Predicted Shift (nm) |
| Vacuum | 1 | 320 | 0 |
| Dioxane | 2.2 | 322 | +2 |
| Methanol | 32.7 | 326 | +6 |
| Water | 80.1 | 328 | +8 |
This table is illustrative and based on general trends observed for polar aromatic molecules. Actual values for this compound would require specific calculations.
Basis Set and DFT Functional Selection for Accurate Calculations on this compound
The reliability of DFT calculations hinges on the appropriate selection of the basis set and the exchange-correlation functional. There is no universally best combination, and the choice often depends on the specific properties being investigated and the computational resources available.
Basis Sets: For molecules containing elements like carbon, nitrogen, and hydrogen, Pople-style basis sets such as 6-31G(d,p) and its variations (e.g., 6-31+G(d,p), 6-311++G(d,p)) are commonly employed. nih.govrsc.orgresearchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in aromatic systems. Diffuse functions (+) are important for describing anions and excited states, as well as weak interactions. For more accurate calculations, correlation-consistent basis sets developed by Dunning, such as cc-pVDZ and cc-pVTZ, can be used, although they are more computationally demanding.
DFT Functionals: The choice of the DFT functional is equally critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often a good compromise between accuracy and computational cost. The B3LYP functional is a widely used and well-benchmarked hybrid functional that has shown good performance for a variety of organic molecules, including quinoline derivatives. nih.govrsc.orgresearchgate.net Other popular hybrid functionals include PBE0 and the M06 family of functionals. For calculations involving long-range interactions or charge-transfer excitations, range-separated functionals like CAM-B3LYP may provide more accurate results. ijcce.ac.ir
A benchmarking study on a similar quinoline derivative, 2-choloro-6,8-dimethylquinoline-3-carboxaldehyde, demonstrated that the B3LYP functional combined with the 6–311 + G(2d) basis set performed better than other tested combinations for predicting various molecular properties. researchgate.net This suggests that a similar level of theory would likely be a good starting point for accurate calculations on this compound.
Table 3: Commonly Used Basis Sets and DFT Functionals for Quinoline Derivatives
| Basis Sets | DFT Functionals |
| 6-31G(d,p) | B3LYP |
| 6-31+G(d,p) | PBE0 |
| 6-311++G(d,p) | M06-2X |
| cc-pVDZ | CAM-B3LYP |
| cc-pVTZ | ωB97X-D |
This systematic approach to selecting computational methods ensures that the theoretical predictions for this compound are both accurate and reliable, providing a solid foundation for understanding its chemical behavior and for the rational design of new functional materials.
Advanced Spectroscopic and Structural Analysis of 7 Aminoquinoline 8 Carbonitrile
High-Resolution Mass Spectrometry for Mechanistic Intermediates and Derivatives of 7-Aminoquinoline-8-carbonitrile
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
In the synthesis of this compound, HRMS is employed to confirm the successful formation of the target product by matching its experimentally determined accurate mass to the theoretically calculated mass. For instance, in syntheses involving 8-aminoquinoline (B160924) scaffolds, HRMS serves as a primary characterization method to verify the molecular formula of the final products.
Furthermore, HRMS is pivotal in studying reaction mechanisms and identifying transient intermediates. For example, in palladium-catalyzed C-H functionalization reactions involving 8-aminoquinoline directing groups, HRMS can be used to detect and characterize key intermediates, providing insight into the catalytic cycle. uncw.edu Similarly, when this compound undergoes further derivatization, HRMS confirms the structure of the resulting products and can help identify byproducts, offering a more complete picture of the reaction pathway. Gas chromatography-mass spectrometry (GC-MS) studies on related 8-aminoquinoline derivatives have demonstrated the power of mass spectrometry in identifying metabolites and derivatives, which is analogous to tracking the formation of derivatives or degradation products of this compound. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds in solution. Advanced NMR techniques provide information not only on the chemical environment of each atom but also on their connectivity and spatial relationships.
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. nih.gov
COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY spectra would reveal correlations between adjacent protons on the quinoline (B57606) ring system, allowing for the tracing of the proton connectivity network.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached. researchgate.net This is the primary method for assigning the ¹³C signals of all protonated carbons in the molecule.
Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com NOESY is critical for determining the stereochemistry and conformation of a molecule. In the context of derivatives of this compound, NOESY can reveal the spatial proximity between substituents and the quinoline core, as demonstrated in studies of related 8-aminoquinoline amides. researchgate.net
Together, these 2D NMR techniques provide a complete picture of the molecular skeleton and the relative orientation of its constituent atoms. researchgate.net
While solution-state NMR describes the molecule's average structure, solid-state NMR (ssNMR) provides insight into its structure and behavior in the solid phase. This is particularly important as solid-state properties can be influenced by polymorphism—the ability of a compound to exist in multiple crystalline forms. plos.org
Different polymorphs of a compound can have distinct physical properties. Since ssNMR is highly sensitive to the local electronic environment, each polymorphic form of this compound would yield a unique ssNMR spectrum with distinct chemical shifts and peak multiplicities. This makes ssNMR a powerful tool for identifying, differentiating, and quantifying polymorphs, which can be challenging for techniques that rely on long-range crystalline order. nih.govplos.org
Furthermore, ssNMR can be used to study chemical reactivity and molecular mobility directly in the solid state. nih.gov By monitoring changes in the ssNMR spectrum over time or under different conditions (e.g., temperature, humidity), one can follow solid-state reactions such as degradation, cyclization, or interactions with other solid components in a formulation. This provides critical information on the stability of the compound in its solid form. nih.gov
X-ray Crystallography for Detailed Solid-State Structure Analysis of this compound and its Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure and its packing within the crystal lattice can be constructed.
Single-crystal X-ray diffraction provides definitive data on the geometric parameters of the molecule. numberanalytics.com This includes the precise measurement of bond lengths, bond angles, and dihedral (torsion) angles. While a specific crystal structure for this compound is not publicly available, data from closely related quinoline derivatives provide representative values. These parameters confirm the hybridisation of atoms and reveal any structural strain or unusual conformations.
Table 1: Illustrative Bond Lengths and Angles for a Quinoline Core (Note: Data is representative, based on published crystal structures of related quinoline derivatives for illustrative purposes.)
| Bond/Angle | Type | Typical Value |
| N1–C2 | Bond Length | 1.32 Å |
| C2–C3 | Bond Length | 1.42 Å |
| C3–C4 | Bond Length | 1.37 Å |
| C4–C4a | Bond Length | 1.41 Å |
| C7–C8 | Bond Length | 1.38 Å |
| C8–C8a | Bond Length | 1.42 Å |
| C8–CN | Bond Length | 1.44 Å |
| C≡N | Bond Length | 1.15 Å |
| C2–N1–C8a | Bond Angle | 117.5° |
| N1–C2–C3 | Bond Angle | 123.0° |
| C6–C7–C8 | Bond Angle | 120.5° |
| C7–C8–C8a | Bond Angle | 118.0° |
| C7–C8–CN | Bond Angle | 121.0° |
This interactive table provides representative geometric parameters for the quinoline scaffold.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. plos.org
For this compound, the amino group (–NH₂) is a hydrogen bond donor, while the quinoline nitrogen and the nitrile nitrogen are potential hydrogen bond acceptors. These interactions would play a significant role in dictating the supramolecular assembly. The planar aromatic quinoline rings are also expected to participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds and contribute significantly to crystal stability. uncw.eduplos.org The analysis of these interactions is crucial for understanding the physical properties of the solid material.
Table 2: Common Intermolecular Interactions in Quinoline Derivatives (Note: This table describes interactions expected for this compound based on analyses of analogous structures.) plos.orgnih.gov
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance/Geometry |
| Hydrogen Bonding | Amino Group (N-H) | Quinoline Nitrogen (N) | ~2.9 - 3.2 Å (N···N distance) |
| Hydrogen Bonding | Amino Group (N-H) | Nitrile Nitrogen (N) | ~3.0 - 3.3 Å (N···N distance) |
| π-π Stacking | Quinoline Ring Centroid | Quinoline Ring Centroid | Parallel-displaced or T-shaped; ~3.3 - 3.8 Å separation |
| C-H···π Interaction | Ring C-H | Quinoline Ring π-system | ~2.5 - 2.9 Å (H to ring centroid) |
This interactive table summarizes the key non-covalent interactions that determine the crystal packing of quinoline-based compounds.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Dynamics and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups within a molecule and the subtle interactions between them. For this compound, the key vibrational modes are associated with the amino (-NH2) group, the cyano (-C≡N) group, and the quinoline ring system.
While direct experimental spectra for this compound are not widely published, a comprehensive understanding can be built by analyzing the known spectral features of its constituent parts and related molecules, such as quinoline-7-carboxaldehyde. researchgate.netnih.gov
The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The precise frequencies are sensitive to hydrogen bonding, which can provide insights into intermolecular interactions in the solid state or in solution. The N-H scissoring (bending) vibration is expected to appear around 1600-1650 cm⁻¹.
The cyano group is characterized by a strong and sharp absorption band for the C≡N stretching vibration, typically found in the 2210-2260 cm⁻¹ region. The intensity and position of this band can be influenced by electronic effects from the quinoline ring and the amino group.
The quinoline ring itself presents a complex series of vibrations. C-H stretching vibrations from the aromatic rings are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring system give rise to a series of bands between 1400 and 1600 cm⁻¹. In-plane and out-of-plane bending vibrations of the ring C-H bonds occur at lower frequencies.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Amino (-NH₂) | Asymmetric N-H Stretch | ~3450 | Medium-Strong |
| Amino (-NH₂) | Symmetric N-H Stretch | ~3350 | Medium |
| Cyano (-C≡N) | C≡N Stretch | 2220-2240 | Strong, Sharp |
| Amino (-NH₂) | N-H Scissoring | 1620-1640 | Medium |
| Quinoline Ring | C=C/C=N Stretches | 1400-1600 | Multiple bands, variable |
| Quinoline Ring | Aromatic C-H Stretch | >3000 | Medium |
Note: These are predicted values based on typical functional group frequencies and data from similar compounds. Actual experimental values may vary.
Raman spectroscopy would be a valuable complementary technique. The C≡N stretch is typically a strong and easily identifiable Raman band. The symmetric vibrations of the quinoline ring are also often more intense in the Raman spectrum compared to the IR spectrum, providing a more complete picture of the molecule's vibrational framework.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties Relevant to Materials Science
Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, reveals information about the electronic transitions within a molecule and is crucial for assessing its potential in materials science applications, such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Aminoquinolines are known to be fluorescent, and the introduction of an electron-withdrawing cyano group at the 8-position, adjacent to the electron-donating amino group at the 7-position, is expected to create a molecule with significant intramolecular charge transfer (ICT) character. This "push-pull" electronic structure often leads to interesting photophysical properties. nih.gov
UV-Vis Absorption: The UV-Vis spectrum of this compound is predicted to show strong absorption bands in the near-UV to visible region. These absorptions correspond to π-π* transitions within the quinoline ring system and the ICT transition from the amino group to the cyano-substituted ring. Studies on similar 7-aminoquinoline (B1265446) derivatives have shown absorption maxima that shift to longer wavelengths (bathochromic shift) in more polar solvents, a phenomenon known as solvatochromism, which is a hallmark of ICT. nih.gov
Fluorescence: Following electronic excitation, this compound is expected to exhibit fluorescence. The emission wavelength is also likely to be highly sensitive to solvent polarity due to the ICT nature of the excited state. A larger Stokes shift (the difference between the absorption and emission maxima) is often observed in polar solvents for compounds with strong ICT character. The quantum yield of fluorescence, a measure of the efficiency of the emission process, would be a critical parameter for materials science applications.
Interactive Data Table: Expected Photophysical Properties of this compound
| Property | Expected Observation | Relevance to Materials Science |
| UV-Vis Absorption (λmax) | 350-400 nm, with solvatochromic shifts | Determines the wavelengths of light the material can absorb for applications like light harvesting. |
| Fluorescence Emission (λem) | Likely in the blue-green region, with strong solvatochromism | Color tunability through solvent or solid-state environment is desirable for OLEDs and sensors. |
| Stokes Shift | Expected to be significant and increase with solvent polarity | Large Stokes shifts are beneficial for minimizing re-absorption in fluorescent devices. |
| Fluorescence Quantum Yield | Dependent on molecular rigidity and environment | High quantum yields are essential for bright and efficient emissive materials. |
The potential for this compound and its derivatives to act as fluorescent probes for metal ions or other analytes is also an area of interest, as the amino and cyano groups can act as binding sites, leading to changes in the fluorescence properties upon coordination. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules, which are non-superimposable on their mirror images. While this compound itself is not chiral, chiral derivatives can be synthesized, for example, by introducing a chiral substituent onto the amino group or by creating a chiral center elsewhere in the molecule.
There is currently limited to no specific published research on the chiroptical spectroscopy of chiral derivatives of this compound. However, the principles of the techniques can be discussed in the context of such hypothetical molecules.
Circular Dichroism (CD): A chiral derivative of this compound would be expected to show a CD spectrum with positive or negative bands corresponding to its electronic transitions. The sign and intensity of these Cotton effects would provide information about the absolute configuration and conformation of the chiral centers. The strong π-π* and ICT transitions of the this compound chromophore would likely give rise to distinct signals in the CD spectrum.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum of a chiral derivative would show a characteristic curve, with significant changes in rotation near the wavelengths of the electronic absorptions.
The development of chiral quinoline-based ligands and materials is an active area of research. Chiral derivatives of this compound could have potential applications in asymmetric catalysis, chiral sensing, and circularly polarized luminescence (CPL), which is relevant for advanced display technologies and optical data storage.
Applications of 7 Aminoquinoline 8 Carbonitrile As a Synthetic Intermediate and Functional Material Precursor
Precursor in the Synthesis of Organic Dyes and Pigments
The quinoline (B57606) scaffold is a well-established component in the design of chromophores. The presence of the electron-donating amino group and the electron-withdrawing nitrile group in 7-aminoquinoline-8-carbonitrile makes it an excellent candidate for the synthesis of dyes and pigments with tailored optical properties.
Azo Dyes and Pigments
The general synthetic route to these azo dyes is a two-step process. unb.ca First, the aromatic amine is converted to a diazonium salt. This is followed by a coupling reaction with an aromatic compound. unb.ca For instance, heterocyclic azo dyes have been successfully synthesized by coupling diazotized aniline (B41778) and 4-nitroaniline (B120555) with quinolin-8-ol and its derivatives. researchgate.net
Fluorescent Dyes for Non-Biological Imaging or Material Science
Quinoline derivatives are known for their fluorescent properties, and modifications to the quinoline ring can tune these characteristics for specific applications. This compound can serve as a precursor for fluorescent dyes intended for non-biological imaging and materials science. The inherent fluorescence of the quinoline nucleus can be enhanced or shifted by strategic chemical modifications.
For example, the introduction of a dimethylamino group at the 7-position of a quinoline has been shown to induce fluorescence. nih.gov This principle can be applied to derivatives of this compound to create novel fluorescent probes. These materials are valuable in applications such as optical sensors and fluorescent markers in polymers and other materials.
Building Block for Advanced Polymeric Materials
The reactivity of the amino and cyano groups in this compound allows for its incorporation into polymeric structures, leading to materials with specialized properties.
Monomers for Polycondensation or Polymerization
This compound can function as a monomer in polycondensation or polymerization reactions. The amino group can react with carboxylic acids, acid chlorides, or isocyanates to form polyamides or polyureas. The nitrile group can also participate in polymerization reactions, for example, through cyclotrimerization to form triazine-based polymers.
The incorporation of the rigid and planar quinoline unit into the polymer backbone can significantly influence the material's properties, such as thermal stability, mechanical strength, and solubility. nih.gov Polymers containing such nitrogenous heterocyclic units are noted for their high strength and heat resistance. nih.gov
Functional Polymers with Specific Optical or Electronic Properties
Polymers derived from this compound can exhibit unique optical and electronic properties due to the presence of the quinoline chromophore. These functional polymers are promising for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and sensors. tdl.org The ability to modify the polymer backbone allows for the fine-tuning of these properties. tdl.org
For instance, the synthesis of pyrimidine-containing donor-acceptor conjugated polymers has been explored, where the functionalization of the polymer with electron-withdrawing and -donating groups can be tailored. tdl.org This approach can lead to materials with specific energy levels and charge-transport characteristics suitable for electronic devices.
Ligand Design in Coordination Chemistry and Catalysis
The quinoline moiety, particularly with nitrogen and other donor atoms in close proximity, is an excellent scaffold for designing ligands for coordination chemistry and catalysis. rsc.org The nitrogen atom of the quinoline ring and the nitrogen of the amino group in this compound can chelate to metal ions, forming stable complexes.
The 8-aminoquinoline (B160924) unit is a well-established bidentate ligand that binds to metals through both the quinoline nitrogen and the exocyclic amine nitrogen. nih.gov These complexes have found applications in various catalytic transformations, including C-H bond functionalization. nih.gov For example, 8-aminoquinoline has been utilized as a directing group in palladium-catalyzed C-H arylation reactions. acs.org
Furthermore, chiral derivatives of 8-aminoquinoline have been employed as ligands in asymmetric catalysis, demonstrating their utility in synthesizing enantiomerically enriched compounds. mdpi.com The nitrile group at the 8-position of this compound can be further modified to introduce additional coordinating groups, leading to polydentate ligands with tailored properties for specific catalytic applications.
| Compound Name |
| This compound |
| 4-nitroaniline |
| quinolin-8-ol |
| anilines |
| Application Area | Specific Use | Key Features of this compound |
| Organic Dyes and Pigments | Precursor for Azo Dyes | Amino group allows for diazotization and coupling. researchgate.netunb.ca |
| Precursor for Fluorescent Dyes | Quinoline core provides inherent fluorescence. nih.gov | |
| Advanced Polymeric Materials | Monomer for Polycondensation | Amino and nitrile groups are reactive sites for polymerization. nih.gov |
| Functional Polymers | Quinoline moiety imparts specific optical and electronic properties. tdl.org | |
| Coordination Chemistry and Catalysis | Ligand for Metal Complexes | Bidentate chelation through quinoline and amino nitrogens. rsc.orgnih.gov |
| Directing Group in Catalysis | Enables regioselective C-H functionalization. nih.govacs.org |
Application in Homogeneous or Heterogeneous Catalysis (Excluding Biocatalysis)
While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly as metal complexes, hold potential in catalysis. The broader family of quinoline-based ligands has been employed in various catalytic systems. For instance, 8-aminoquinoline derivatives have been utilized as directing groups in C-H activation and arylation reactions catalyzed by transition metals like palladium. nih.govacs.org This suggests that ligands derived from this compound could be designed to facilitate similar transformations.
In the realm of homogeneous catalysis, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com These complexes, particularly with rhodium, have shown effectiveness in the reduction of cyclic aromatic imines. mdpi.com This highlights the potential for developing chiral ligands from this compound for asymmetric catalysis.
In heterogeneous catalysis, zeolite-based catalysts have been utilized for the synthesis of quinoline compounds. rsc.org While this does not directly involve this compound as a catalyst, it underscores the importance of the quinoline scaffold in catalytic processes. The development of solid-supported catalysts incorporating ligands derived from this compound could offer advantages in terms of catalyst separation and recycling.
Intermediate for Non-Linear Optical (NLO) Materials
Organic molecules with specific electronic properties are of significant interest for applications in non-linear optics (NLO). jhuapl.edu These materials can exhibit phenomena such as second-harmonic generation (SHG), which has applications in photonics and optoelectronics. researchgate.net The design of NLO materials often focuses on creating molecules with a high degree of charge asymmetry, typically involving electron-donating and electron-accepting groups connected by a π-conjugated system.
This compound possesses structural features that make it a promising intermediate for the synthesis of NLO materials. The amino group acts as an electron donor, while the cyano group functions as an electron acceptor. These are linked by the quinoline ring system, which provides π-conjugation. This donor-acceptor-π-bridge (D-π-A) architecture is a common strategy for designing molecules with large second-order NLO responses.
The synthesis of NLO materials from precursors like this compound would involve chemical modifications to enhance its NLO properties. This could include extending the π-conjugated system or introducing stronger donor and/or acceptor groups. Semi-organic crystals, which combine organic molecules with inorganic salts, are also an area of interest for NLO applications due to their potentially high NLO coefficients and stability. researchgate.net
Component in Electronic and Optoelectronic Devices
The unique electronic and photophysical properties of quinoline derivatives make them attractive components for various electronic and optoelectronic devices. While direct applications of this compound are still emerging, its role as a precursor to functional materials in this domain is significant.
Organic Light-Emitting Diodes (OLEDs) (as a precursor component)
Metal complexes of 8-hydroxyquinoline, a related quinoline derivative, are widely recognized for their use in organic light-emitting diodes (OLEDs). researchgate.net These materials often serve as electron transport layers or emissive components within the device structure. The ability of the quinoline scaffold to form stable complexes with metals like aluminum (e.g., Tris(8-hydroxyquinolinato)aluminium or Alq₃) is crucial to their function.
Given this precedent, this compound can be considered a valuable precursor for synthesizing novel ligands for OLED applications. By modifying the amino and nitrile groups, it is possible to tune the electronic properties of the resulting metal complexes, potentially leading to improved device performance, such as enhanced efficiency or different emission colors. The synthesis of such materials would involve the chelation of the custom-designed ligand with a suitable metal ion.
Organic Photovoltaics (OPVs) (as a precursor component)
In the field of organic photovoltaics (OPVs), materials are sought that can efficiently absorb sunlight and separate charge to generate electricity. The basic structure of an OPV often involves a donor material and an acceptor material forming a heterojunction. arxiv.org
While not a primary component itself, this compound can serve as a building block for synthesizing more complex molecules for use in OPVs. The donor-acceptor characteristics inherent in its structure can be exploited and enhanced through chemical synthesis. For instance, it could be incorporated into larger conjugated polymers or small molecules designed to have specific absorption spectra and energy levels suitable for either donor or acceptor roles in an OPV device. The goal is to create materials with broad absorption in the solar spectrum and efficient charge transfer at the donor-acceptor interface. arxiv.org
Precursor for Agrochemicals (Synthetic Aspects)
The quinoline ring is a key structural motif found in a number of biologically active compounds, including some with agrochemical applications. The synthesis of novel agrochemicals often involves the use of versatile building blocks that can be readily functionalized.
While specific agrochemicals directly derived from this compound are not widely reported, its chemical structure presents opportunities for the synthesis of new potential agrochemical candidates. The amino and nitrile groups offer reactive handles for a variety of chemical transformations, allowing for the introduction of different functional groups and the construction of more complex molecular architectures. For instance, the amino group can be acylated, alkylated, or converted to other functionalities, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These transformations could lead to the discovery of new compounds with herbicidal, fungicidal, or insecticidal properties.
The synthetic utility of related aminoquinolines in creating complex molecules has been demonstrated. mdpi.com For example, 8-aminoquinoline has been used as a directing group in C-H functionalization reactions, enabling the selective modification of otherwise unreactive positions. mdpi.com This type of synthetic strategy could potentially be applied to derivatives of this compound to build novel molecular scaffolds for agrochemical screening.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, while self-assembly is the process by which these molecules spontaneously form ordered structures. Despite the potential of the this compound scaffold, with its hydrogen bonding donors (amino group) and acceptors (nitrile and quinoline nitrogen) and its planar aromatic structure conducive to π-π stacking, a review of available scientific literature reveals a notable absence of studies specifically detailing its direct application in supramolecular chemistry and self-assembly.
Further research is required to explore and document the potential of this compound in forming well-defined supramolecular architectures such as liquid crystals, gels, or complex host-guest systems.
Chemosensor Applications
Chemosensors are molecules that signal the presence of a specific chemical substance, often through a change in color or fluorescence. The quinoline ring system is a well-established fluorophore used in the design of fluorescent chemosensors due to its inherent photophysical properties, which can be modulated upon binding to a target analyte. researchgate.netmdpi.com The 7-aminoquinoline (B1265446) moiety, in particular, is of interest due to the strong intramolecular charge transfer (ICT) characteristics that arise from the electron-donating amino group and the electron-accepting quinoline system. nih.govnih.gov This ICT character often results in high sensitivity to the local environment and can be harnessed for sensing applications.
While direct applications of this compound as a chemosensor are not extensively documented, its structural motifs are present in a variety of known chemosensors for metal ions and other species. The amino and cyano groups can act as or be modified to create effective binding sites for specific analytes. The general principle involves the coordination of the target ion or molecule with these binding sites, which in turn perturbs the electronic structure of the quinoline fluorophore, leading to a detectable change in its fluorescence emission. researchgate.netmdpi.com
For instance, various quinoline derivatives have been successfully developed as "turn-on" or "turn-off" fluorescent sensors for a range of metal ions. The table below summarizes the performance of several quinoline-based chemosensors for different metal ions, illustrating the potential of this scaffold in sensor design.
| Sensor Name/Derivative | Target Analyte | Detection Limit | Analytical Technique | Reference |
| 3-((2-(dimethylamino)ethyl)amino)-N-(quinolin-8-yl) propanamide | Zn²⁺ | 4.48 µM | Fluorescence Spectroscopy | researchgate.net |
| XYQ | Zn(II) | 0.53 µM | Fluorescence Spectroscopy | nih.gov |
| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | 0.16841 µM | Fluorescence Spectroscopy | mdpi.com |
| Quinoline-based hydrazone derivative | Tributyltin (TBT) | Not Specified | Spectrophotometry and Spectrofluorimetry | mdpi.com |
These examples highlight the versatility of the quinoline scaffold in chemosensor development. The this compound molecule, with its inherent functionalities, represents a promising starting point for the synthesis of novel and selective chemosensors for environmental and biological monitoring. The amino group can be readily functionalized to introduce specific recognition units, while the cyano group can also participate in analyte binding or be transformed into other functional groups to tune the sensor's properties. The development of such sensors based on this compound could lead to highly sensitive and selective detection of various analytes. dbndsm.edu.inmdpi.com
Emerging Research Directions and Future Perspectives in 7 Aminoquinoline 8 Carbonitrile Chemistry
Untapped Synthetic Methodologies for 7-Aminoquinoline-8-carbonitrile and its Derivatives
While established methods for the synthesis of quinoline (B57606) derivatives exist, the specific topology of this compound presents unique challenges and opportunities for methodological innovation. Current research is geared towards developing more efficient, regioselective, and environmentally benign synthetic routes.
One promising avenue is the exploration of novel cyclization strategies. For instance, a convenient approach for the synthesis of 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds involves the Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitrile analogs. researchgate.net This methodology could potentially be adapted for the synthesis of this compound by utilizing appropriately substituted precursors.
Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed to introduce aryl and hetaryl groups at the 7-position of the quinoline nucleus, starting from a 7-chloro-8-nitroquinolone precursor. researchgate.netnih.gov Subsequent reduction of the nitro group affords the corresponding 8-aminoquinoline (B160924) derivatives. researchgate.netnih.gov This highlights the potential for late-stage functionalization to access a diverse library of 7-substituted-8-aminoquinoline derivatives.
Visible-light-induced photocatalysis is another emerging area with significant potential. researchgate.net Researchers have developed a metal-free protocol for the intramolecular radical cyclization of N-allyl(propargyl)-2-bromo-2,2-difluoro-N-arylacetamides, showcasing the power of photoredox catalysis in constructing complex heterocyclic systems. researchgate.net Applying similar principles to precursors of this compound could open up new synthetic pathways.
Exploration of Novel Reactivity Patterns and Transformations
The adjacent amino and cyano groups in this compound create a unique reactive environment, paving the way for novel chemical transformations. The enaminonitrile moiety, formed by the vicinal amino and cyano groups, is a versatile functional group that can participate in various ring-forming reactions, making these compounds attractive building blocks for the synthesis of polycyclic systems. researchgate.net
The amino group can act as a directing group in C-H functionalization reactions, enabling the selective introduction of substituents at other positions of the quinoline ring. nih.govacs.org For example, 8-aminoquinoline has been effectively used as a directing group for the C(sp2)-H arylation of various substrates. nih.govacs.org This strategy could be leveraged to further functionalize the this compound scaffold.
Moreover, the amino group can be readily transformed into other functional groups, expanding the synthetic utility of the core structure. Diazotization of the amino group to form a diazonium salt would allow for a range of subsequent coupling reactions.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of novel compounds, thereby guiding experimental efforts. In the context of this compound, advanced computational modeling can be employed in several key areas:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights into the feasibility and selectivity of proposed synthetic transformations. This can help in optimizing reaction conditions and identifying the most promising synthetic routes.
Designing Materials with Tailored Properties: By calculating electronic properties such as HOMO/LUMO energy levels, ionization potentials, and electron affinities, researchers can predict the suitability of this compound derivatives for specific applications, such as in organic light-emitting diodes (OLEDs) or as sensors.
Understanding Structure-Property Relationships: Computational studies can elucidate how modifications to the this compound scaffold affect its photophysical, electronic, and biological properties. This knowledge is crucial for the rational design of new molecules with desired functionalities.
Development of High-Performance Materials Utilizing this compound Scaffolds
The unique electronic and structural features of this compound make it a promising candidate for the development of high-performance materials.
Organic Electronics: Quinoline derivatives are known to possess favorable electronic properties for use in organic electronics. The this compound scaffold, with its electron-donating amino group and electron-withdrawing cyano group, could be engineered to create materials with specific charge-transport characteristics for applications in OLEDs and organic field-effect transistors (OFETs).
Fluorescent Sensors: The quinoline core is a well-known fluorophore. By incorporating appropriate functional groups, this compound derivatives could be designed as fluorescent chemosensors for the detection of metal ions or other analytes. The amino and cyano groups can act as binding sites, and the modulation of their electronic properties upon analyte binding can lead to a measurable change in the fluorescence signal.
Antimicrobial Coatings: Quinoline derivatives have demonstrated significant antimicrobial activity. researchgate.net Incorporating this compound into polymers or other materials could lead to the development of antimicrobial coatings for various surfaces.
Integration into Multi-Functional Chemical Systems
The versatility of the this compound scaffold allows for its integration into more complex, multi-functional chemical systems. By combining it with other functional moieties, researchers can create hybrid molecules with synergistic or entirely new properties.
For instance, linking this compound to natural antioxidants like caffeic or ferulic acid has been explored to create multi-target compounds with both metal-chelating and antioxidant properties. nih.gov Similarly, the synthesis of hybrid molecules combining the 8-aminoquinoline core with a 1,2,3-triazole moiety has been investigated for the development of new antimicrobial agents. researchgate.net
This modular approach, where this compound serves as a key building block, opens up possibilities for creating sophisticated chemical systems for a wide range of applications, from materials science to chemical biology.
Challenges and Opportunities in Scale-Up and Industrial Applications (Non-Pharmaceutical)
While the laboratory-scale synthesis of quinoline derivatives is well-established, the transition to industrial-scale production presents several challenges. almacgroup.com These include the need for cost-effective starting materials, efficient and scalable reaction conditions, and robust purification methods that avoid chromatography. almacgroup.com
For this compound, a key challenge lies in developing a scalable synthetic route that consistently produces the desired isomer with high purity. The use of hazardous reagents and the generation of significant waste are also concerns that need to be addressed for sustainable industrial production.
Despite these challenges, there are significant opportunities for the non-pharmaceutical industrial applications of this compound and its derivatives. These include:
Agrochemicals: The biological activity of quinoline derivatives suggests their potential use as fungicides, herbicides, or insecticides.
Dyes and Pigments: The chromophoric nature of the quinoline ring system could be exploited for the development of novel dyes and pigments with specific color and stability properties.
Corrosion Inhibitors: The ability of quinoline derivatives to coordinate with metal surfaces makes them potential candidates for use as corrosion inhibitors.
Addressing the challenges of scale-up through process optimization and the development of greener synthetic methods will be crucial for unlocking the full industrial potential of this versatile chemical scaffold.
Q & A
Q. What are the established synthetic routes for 7-Aminoquinoline-8-carbonitrile and its derivatives?
The synthesis of this compound derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. For example:
- Cyano group introduction : Nitrile groups can be introduced via nucleophilic substitution or condensation reactions under controlled conditions (e.g., using KCN or CuCN) .
- Metal complexation : Reactions with transition metals (e.g., Fe, Co, Ni) require precise stoichiometric ratios and solvent systems (e.g., ethanol or acetone) to stabilize coordination complexes .
- Purification : Column chromatography with silica gel or recrystallization from methanol/acetone mixtures is recommended to isolate high-purity products .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy : - and -NMR are used to confirm substituent positions and electronic environments. For example, aromatic protons in quinoline derivatives resonate between δ 7.5–9.0 ppm .
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsion angles (e.g., C8–N1–C7–C6 = 116.6° in tetrahydroisoquinoline derivatives) .
- Elemental analysis : Combustion analysis (C, H, N) and metal titration (e.g., EDTA for Ni/Zn) validate stoichiometry .
Q. What are the stability considerations for this compound in experimental conditions?
- Thermal stability : Decomposition occurs above 200°C; store at 2–8°C in amber glass vials to prevent photodegradation .
- Solvent compatibility : Stable in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in strongly acidic/basic aqueous media .
- Handling precautions : Use PPE (gloves, goggles) and avoid dust formation due to respiratory hazards .
Advanced Research Questions
Q. How can fluorescence properties of this compound derivatives be optimized for biological imaging?
- Probe design : Modify the 8-position with electron-withdrawing groups (e.g., amides) to enhance quantum yield. For example, 8-amidoquinoline derivatives show λem at 450–500 nm in polar solvents .
- Solvatochromic studies : Assess Stokes shift in solvents of varying polarity to tune emission for cellular uptake .
- Metal sensing : Fluorescence quenching in the presence of Cu<sup>2+</sup> or Fe<sup>3+</sup> can be calibrated for quantitative detection .
Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?
- Systematic reviews : Follow PRISMA guidelines for literature screening, data extraction, and bias assessment (e.g., dual-reviewer validation of 8-aminoquinoline antimalarial studies) .
- Dose-response meta-analysis : Compare EC50 values across studies to identify outliers due to assay variability (e.g., hemolytic toxicity linked to G6PD deficiency in malaria research) .
- Structural-activity re-evaluation : Use molecular docking to validate target binding (e.g., Plasmodium hypnozoites vs. mammalian cell receptors) .
Q. How can computational methods guide the design of this compound-based therapeutics?
- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict redox potentials and stability of intermediates .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, CYP450 interactions) using tools like SwissADME to prioritize analogs with reduced hemolytic risk .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with PfHSP90) to refine substituent positioning for enhanced affinity .
Q. What experimental strategies mitigate the hemolytic toxicity of 8-aminoquinoline derivatives?
- G6PD screening : Preclinical models (e.g., humanized mice) assess hemolysis risk in G6PD-deficient backgrounds .
- Prodrug approaches : Mask the amino group with enzymatically cleavable moieties (e.g., acetyl) to reduce oxidative stress .
- Co-administration studies : Test antioxidants (e.g., N-acetylcysteine) to counteract methemoglobinemia in vitro .
Methodological Guidance
Q. How to conduct a systematic review of this compound research?
- Search strategy : Use databases (PubMed, SciFinder) with keywords: "8-aminoquinoline-8-carbonitrile," "antimalarial," "fluorescence probe."
- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details (e.g., synthesis protocols, spectral data) .
- Data synthesis : Create tables comparing biological activity (IC50), structural modifications, and toxicity endpoints .
Q. What analytical techniques validate the purity of this compound in complex matrices?
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) with ESI+ ionization to detect impurities (e.g., unreacted intermediates) .
- TLC monitoring : Employ silica gel 60 F254 plates with UV visualization (Rf ≈ 0.4 in ethyl acetate/hexane) .
- ICP-OES : Quantify metal residues (e.g., Cu, Fe) in coordination complexes after acid digestion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
